molecular formula C17H16ClN3O3 B4163200 2-chloro-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide

2-chloro-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide

Cat. No.: B4163200
M. Wt: 345.8 g/mol
InChI Key: XCDBGSRBNDTKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide is a complex organic compound with a molecular formula of C17H16ClN3O3. This compound is characterized by the presence of a chloro group, a nitro group, and a pyrrolidinyl group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide typically involves multiple steps:

    Chlorination: The addition of the chloro group.

    Formation of Pyrrolidinyl Group: The attachment of the pyrrolidinyl group to the benzene ring.

    Amidation: The final step involves the formation of the benzamide structure.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and chlorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various organic solvents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

2-chloro-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide is used in various scientific research fields:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and pyrrolidinyl groups also contribute to its overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-nitro-N-phenylbenzamide: Similar in structure but lacks the pyrrolidinyl group.

    N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide): Contains a chloro group and a pyridyl group but differs in overall structure.

Uniqueness

2-chloro-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c18-14-6-2-1-5-13(14)17(22)19-15-11-12(21(23)24)7-8-16(15)20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDBGSRBNDTKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.